molecular formula C8H9NO3 B1588919 Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 223788-08-7

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1588919
CAS No.: 223788-08-7
M. Wt: 167.16 g/mol
InChI Key: NYZKFYQERYBEAB-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of dihydropyridine and is known for its various applications in scientific research and industry. The compound is characterized by its solid physical form and is typically stored in sealed, dry conditions at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves a catalytic multicomponent reaction. This method uses terminal alkynes, isocyanates, and malonates as starting materials. The reaction proceeds through the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reaction described above can be adapted for larger-scale synthesis, given its broad scope and ease of implementation. The use of transition metal catalysts, such as copper salts, is crucial in facilitating the formation of the desired heterocyclic structure under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce fully saturated dihydropyridine analogs .

Scientific Research Applications

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKFYQERYBEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472629
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223788-08-7
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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